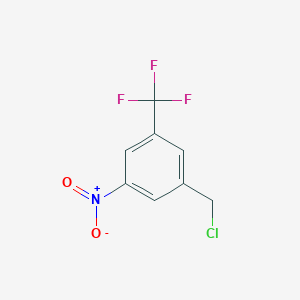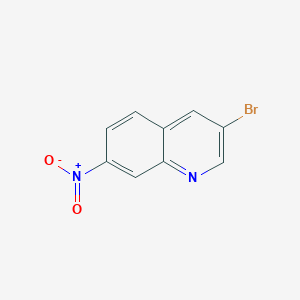
3-Brom-7-nitrochinolin
Übersicht
Beschreibung
3-Bromo-7-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the third position and a nitro group at the seventh position on the quinoline ring
Wissenschaftliche Forschungsanwendungen
3-Bromo-7-nitroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and parasitic infections.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biochemische Analyse
Biochemical Properties
3-Bromo-7-nitroquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 3-Bromo-7-nitroquinoline and cytochrome P450 can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways in which it is involved .
Additionally, 3-Bromo-7-nitroquinoline has been found to interact with proteins involved in cellular signaling pathways. For instance, it can bind to kinases, which are enzymes that play a crucial role in the phosphorylation of proteins. This binding can modulate the activity of the kinases, leading to alterations in cellular signaling cascades .
Cellular Effects
The effects of 3-Bromo-7-nitroquinoline on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death. This effect is mediated through the activation of caspases, which are proteases that play a key role in the execution of apoptosis .
Moreover, 3-Bromo-7-nitroquinoline influences cell signaling pathways by modulating the activity of key signaling molecules such as mitogen-activated protein kinases (MAPKs). This modulation can lead to changes in gene expression, affecting cellular processes such as proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, 3-Bromo-7-nitroquinoline exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of cytochrome P450, 3-Bromo-7-nitroquinoline can prevent the enzyme from metabolizing its substrates, leading to an accumulation of these substrates in the cell .
Additionally, 3-Bromo-7-nitroquinoline can interact with DNA, leading to changes in gene expression. This interaction can occur through the binding of the compound to specific DNA sequences, thereby affecting the transcription of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-7-nitroquinoline have been observed to change over time. The stability of this compound is a critical factor in its long-term effects. Studies have shown that 3-Bromo-7-nitroquinoline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat .
Long-term exposure to 3-Bromo-7-nitroquinoline in in vitro studies has demonstrated sustained inhibition of enzyme activity and persistent changes in gene expression. In in vivo studies, the compound has been shown to have prolonged effects on cellular function, including sustained inhibition of tumor growth in animal models .
Dosage Effects in Animal Models
The effects of 3-Bromo-7-nitroquinoline vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects while still exerting its biochemical effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, 3-Bromo-7-nitroquinoline can induce toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical effect. Beyond this threshold, increasing the dosage does not proportionally increase the effect but rather leads to adverse effects .
Metabolic Pathways
3-Bromo-7-nitroquinoline is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This interaction can lead to the inhibition of the enzyme’s activity, affecting the metabolism of various substrates . Additionally, 3-Bromo-7-nitroquinoline can influence metabolic flux by altering the levels of metabolites involved in key biochemical pathways .
The compound can also interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is involved in redox reactions. This interaction can affect the overall redox balance within the cell, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Bromo-7-nitroquinoline is transported and distributed through interactions with transporters and binding proteins. For instance, the compound can bind to albumin, a protein that facilitates its transport in the bloodstream . Additionally, 3-Bromo-7-nitroquinoline can interact with membrane transporters, which mediate its uptake into cells .
The localization and accumulation of 3-Bromo-7-nitroquinoline within specific tissues can influence its biochemical effects. For example, higher concentrations of the compound in the liver can lead to more pronounced effects on hepatic enzymes and metabolic pathways .
Subcellular Localization
The subcellular localization of 3-Bromo-7-nitroquinoline plays a crucial role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and affect gene expression . Additionally, 3-Bromo-7-nitroquinoline can localize in the mitochondria, where it can influence mitochondrial function and cellular metabolism .
Targeting signals and post-translational modifications can direct 3-Bromo-7-nitroquinoline to specific subcellular compartments. For instance, phosphorylation of the compound can enhance its localization to the nucleus, thereby increasing its effects on gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method includes the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromoquinoline is then subjected to nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group at the seventh position .
Industrial Production Methods
Industrial production of 3-Bromo-7-nitroquinoline follows similar synthetic routes but often employs more efficient and scalable processes. These may include the use of continuous flow reactors and greener reaction conditions to minimize waste and improve yield. For example, microwave-assisted synthesis and solvent-free conditions have been explored to enhance the efficiency of the bromination and nitration steps .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-7-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.
Reduction: 3-Bromo-7-aminoquinoline.
Oxidation: Oxidized quinoline derivatives, though these are less commonly studied.
Wirkmechanismus
The mechanism of action of 3-Bromo-7-nitroquinoline in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and bromine substituents. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in halogen bonding with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromoquinoline: Lacks the nitro group, making it less reactive in certain chemical transformations.
7-Nitroquinoline:
3-Chloro-7-nitroquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
3-Bromo-7-nitroquinoline is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and interactions in both chemical and biological systems .
Eigenschaften
IUPAC Name |
3-bromo-7-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-6-1-2-8(12(13)14)4-9(6)11-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAPLHYFQYRMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


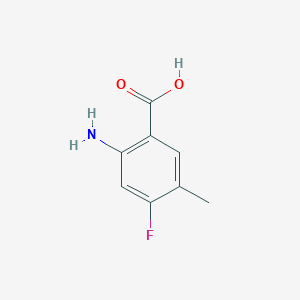
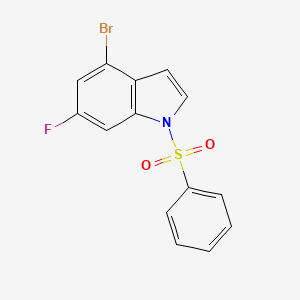
![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)
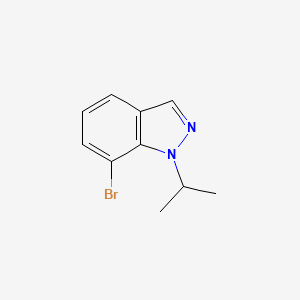

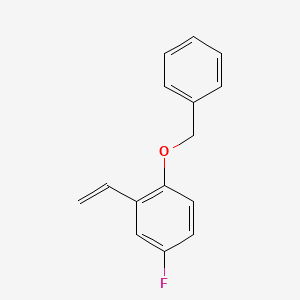
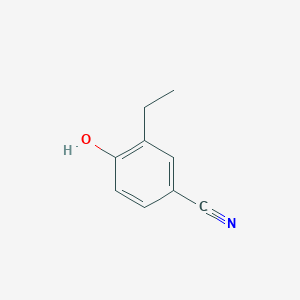
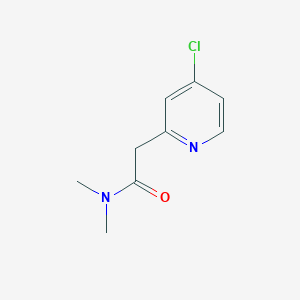

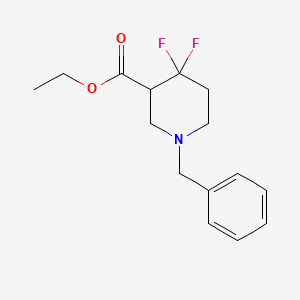
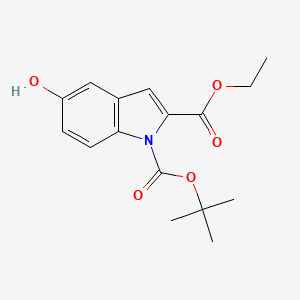
![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)
![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)
